molecular formula C18H22N2O3S B15196576 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-(2-hydroxyethoxy)-6-(1-methylethyl)-7-(phenylmethyl)- CAS No. 199852-39-6

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-(2-hydroxyethoxy)-6-(1-methylethyl)-7-(phenylmethyl)-

Cat. No.: B15196576
CAS No.: 199852-39-6
M. Wt: 346.4 g/mol
InChI Key: FLHOBRQPTBNCAZ-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-(2-hydroxyethoxy)-6-(1-methylethyl)-7-(phenylmethyl)- is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazolo ring system through cyclization of appropriate intermediates.

    Substitution Reactions: Introduction of functional groups such as hydroxyethoxy, isopropyl, and phenylmethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: As probes for studying biological processes.

    Medicine: As potential therapeutic agents for treating diseases.

    Industry: As components in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives involves interaction with specific molecular targets and pathways. These compounds may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Gene Expression: Influence the expression of specific genes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-Thiazolo(3,2-a)pyrimidin-5-one include other thiazolopyrimidine derivatives with different substituents. Examples include:

    5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives with different alkyl or aryl groups: .

    Thiazolo(3,2-a)pyrimidine compounds with varying functional groups: .

Uniqueness

The uniqueness of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-(2-hydroxyethoxy)-6-(1-methylethyl)-7-(phenylmethyl)- lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

199852-39-6

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

7-benzyl-3-(2-hydroxyethoxy)-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C18H22N2O3S/c1-12(2)16-14(10-13-6-4-3-5-7-13)19-18-20(17(16)22)15(11-24-18)23-9-8-21/h3-7,12,15,21H,8-11H2,1-2H3

InChI Key

FLHOBRQPTBNCAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C2N(C1=O)C(CS2)OCCO)CC3=CC=CC=C3

Origin of Product

United States

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